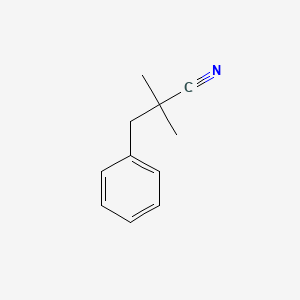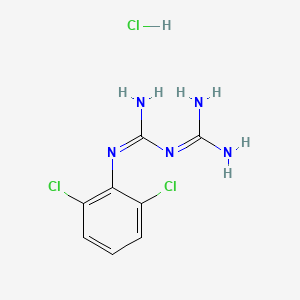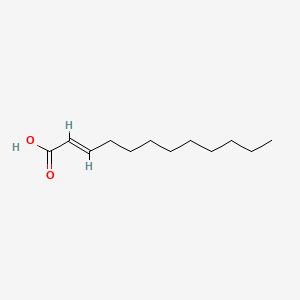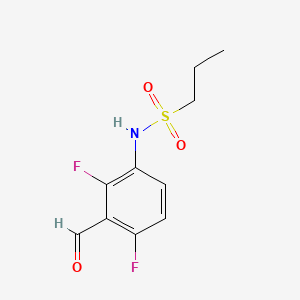
Isoreserpiline
説明
Isoreserpiline is a natural product found in Ochrosia oppositifolia, Rauvolfia semperflorens, and other organisms . It is an alkaloid with the molecular formula C23H28N2O5 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C23H28N2O5. The average mass is 412.479 Da and the monoisotopic mass is 412.199829 Da .科学的研究の応用
1. Structural Analysis and Stereochemistry
A study conducted by Cancelieri et al. (2003) detailed the NMR structure of a new stereoisomer of isoreserpiline pseudoindoxyl from Rauvolfia grandiflora. The research provided complete 1H and 13C NMR assignments using COSY, HMQC, and HMBC techniques, establishing stereochemistry at various carbon positions (Cancelieri et al., 2003).
Another study by De Bruyn et al. (1989) presented 1H NMR data for this compound and other derivatives from Rauwolfia serpentina, offering insights into their stereochemical features (De Bruyn et al., 1989).
2. Phytochemical Investigations
Research on the stem-bark of Ochrosia poweri Bailey by Douglas et al. (1964) isolated this compound and other indole alkaloids, contributing to the understanding of the plant's chemical composition (Douglas et al., 1964).
Atal's 1959 study on Rauwolfia decurva Hook. roots identified the presence of this compound among other alkaloids, enhancing the knowledge of the species' alkaloid profile (Atal, 1959).
3. Biosynthetic Significance
- Kanji and Sainsbury (1974) found that the stem-bark of Bleekeria vitiensis contains this compound-ψ-indoxyl, indicating its biosynthetic significance as a probable oxidative rearrangement product of this compound (Kanji & Sainsbury, 1974).
4. Alkaloid Profiles in Various Species
- The research on Rauwolfia cambodiana from Thailand by Boonchuay and Court (1976) identified this compound as the principal alkaloid, differing from related species, thus contributing to the understanding of alkaloid diversity among the genus Rauwolfia (Boonchuay & Court, 1976).
作用機序
Mode of Action
Isoreserpiline interacts with adrenergic receptors by inhibiting the vesicular monoamine transporter (VMAT) . This inhibition prevents the storage of norepinephrine in synaptic vesicles, leading to its depletion in nerve terminals. As a result, there is a reduction in the release of norepinephrine into the synaptic cleft, which diminishes sympathetic nervous system activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the catecholamine synthesis and release pathway . By depleting norepinephrine, this compound indirectly affects downstream pathways that rely on adrenergic signaling, including those involved in cardiovascular regulation and stress response. This can lead to decreased heart rate and blood pressure .
Pharmacokinetics
This compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties impact its bioavailability and duration of action, with a relatively long half-life allowing for sustained effects.
Result of Action
At the molecular level, this compound’s action results in the depletion of norepinephrine in nerve terminals. This leads to reduced adrenergic signaling, which manifests as lowered blood pressure and heart rate. At the cellular level, the reduced norepinephrine availability can also affect other neurotransmitter systems, potentially leading to side effects such as sedation or depression .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors:
- Co-administered substances : Other medications or dietary components can interact with this compound, affecting its absorption and metabolism .
Understanding these factors is crucial for optimizing the therapeutic use of this compound and minimizing potential adverse effects.
生化学分析
Biochemical Properties
Isoreserpiline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has a synergistic effect on the antibacterial activity induced by nalidixic acid in nalidixic acid-sensitive and -resistant strains of E. coli .
Cellular Effects
This compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. It reduces amphetamine-induced hyperactivity in mice .
特性
IUPAC Name |
methyl (1S,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14-,16-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWJRZQNNZVCHR-HAHWVIBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317309 | |
| Record name | Isoreserpiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
572-67-8 | |
| Record name | Isoreserpiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoreserpiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoreserpiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (19α,20α)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ISORESERPILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T56CD574C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is isoreserpiline and where is it found?
A1: this compound is an indole alkaloid found in several plants of the Rauvolfia genus, including Rauvolfia tetraphylla [, , ], Rauvolfia canescens [], Rauvolfia grandiflora [, ], Rauvolfia vomitoria [], Rauvolfia decurva [], and Rauvolfia salicifolia []. It is also found in Ochrosia oppositifolia [, , ] and Neisosperma oppositifolia [, ].
Q2: What is the structure of this compound?
A2: this compound is a heteroyohimbine derivative. Its structure has been extensively studied using NMR spectroscopy, including 1H NMR, 13C NMR, COSY, HMQC, and HMBC techniques [, ]. These studies have allowed for the complete assignment of 1H and 13C NMR signals and the determination of stereochemistry at key carbon atoms.
Q3: What are the pharmacological activities of this compound?
A3: this compound exhibits antipsychotic activity []. It is often found alongside other antipsychotic indole alkaloids like α-yohimbine, reserpiline, and 10-methoxytetrahydroalstonine [, ].
Q4: How does this compound exert its antipsychotic effects?
A4: While the exact mechanism of action is not fully elucidated in the provided research, this compound likely interacts with targets in the central nervous system. Further research is needed to understand its specific interactions and downstream effects.
Q5: Are there any studies on the synergy of this compound with other drugs?
A5: Yes, a study investigated the synergistic potential of this compound with nalidixic acid against Escherichia coli strains []. The study showed that this compound enhanced the antibacterial activity of nalidixic acid, possibly by inhibiting efflux pumps in the bacteria.
Q6: Are there any studies on the stability of this compound?
A6: While the provided research doesn't delve into the stability of this compound specifically, it's a crucial aspect for its formulation and storage. Further studies focusing on its stability under various conditions, such as temperature, pH, and light exposure, are necessary.
Q7: What analytical methods are used to characterize and quantify this compound?
A8: this compound is commonly characterized and quantified using chromatographic techniques. These include thin-layer chromatography (TLC), column chromatography, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) [, , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)
![2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3025629.png)
![(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione](/img/structure/B3025631.png)


![1,3-Diazaspiro[4.7]dodecane-2,4-dione](/img/structure/B3025636.png)

![7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3025640.png)



